

Spectroscopic Profile of 2,7-Disubstituted Naphthyridines: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dimethoxy-1,5-naphthyridine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characteristics of 2,7-disubstituted naphthyridines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for **2,7-Dimethoxy-1,5-naphthyridine**, this document leverages established principles and data from closely related analogs to provide a predictive spectroscopic profile. The methodologies and analytical workflows presented are based on standard practices for the characterization of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a generic 2,7-disubstituted 1,5-naphthyridine, based on established substituent effects on the naphthyridine core.

Table 1: Predicted ^1H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3, H-6	7.0 - 7.5	Doublet	8.0 - 9.0
H-4, H-8	8.0 - 8.5	Doublet	8.0 - 9.0
OCH ₃	3.9 - 4.2	Singlet	-

Note: The chemical shifts are indicative and can vary based on the solvent and the presence of other substituents.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C-2, C-7	160 - 165
C-3, C-6	110 - 115
C-4, C-8	135 - 140
C-4a, C-8a	145 - 150
OCH_3	55 - 60

Note: These are estimated values and are subject to change based on experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm^{-1})
C-H (aromatic)	3000 - 3100
C=N (aromatic)	1600 - 1650
C=C (aromatic)	1450 - 1600
C-O (ether)	1000 - 1300

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Fragmentation Pattern
$[\text{M}]^+$	188.09	Molecular Ion
$[\text{M}-\text{CH}_3]^+$	173.07	Loss of a methyl group
$[\text{M}-\text{OCH}_3]^+$	157.07	Loss of a methoxy group
$[\text{M}-\text{HCN}]^+$	161.08	Loss of hydrogen cyanide

Note: The fragmentation pattern is a prediction based on the general behavior of naphthyridine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic characterization of **2,7-Dimethoxy-1,5-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra would be recorded on a Bruker DPX-300 Fourier transform spectrometer. Samples would be dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

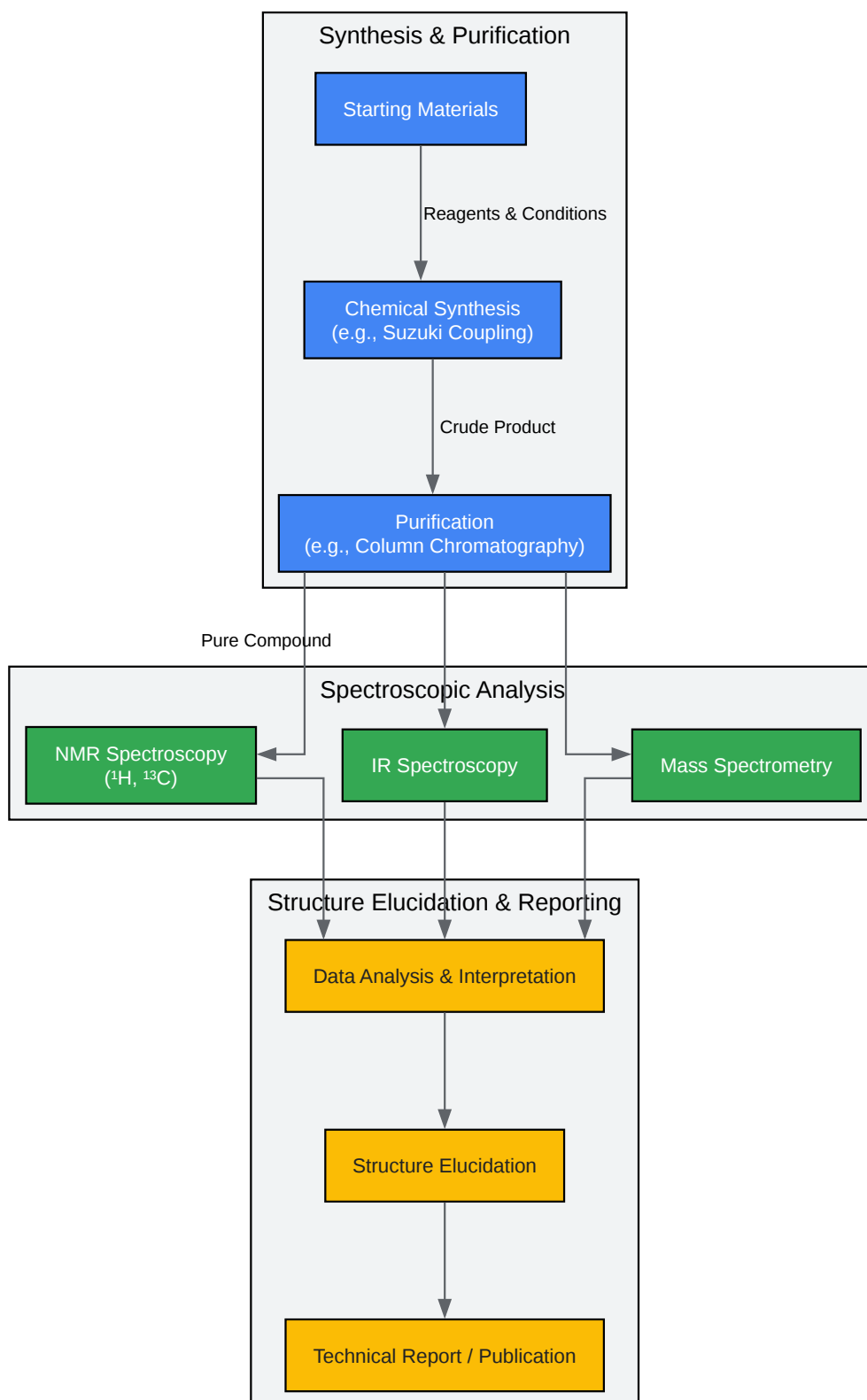
IR spectra would be recorded on a PerkinElmer 1710-FTIR spectrometer. Samples would be prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry (MS)

Mass spectra would be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel naphthyridine derivative.



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Caption: General workflow for the synthesis and spectroscopic analysis of naphthyridine derivatives.

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